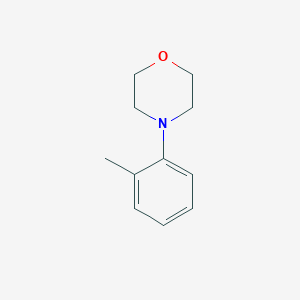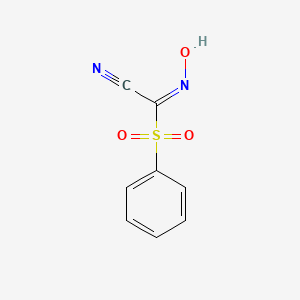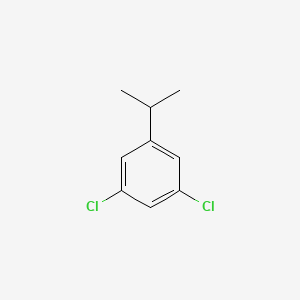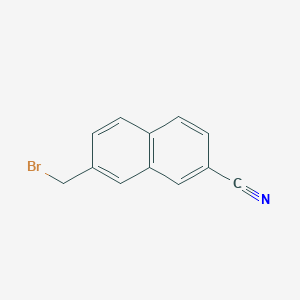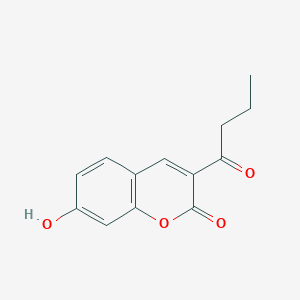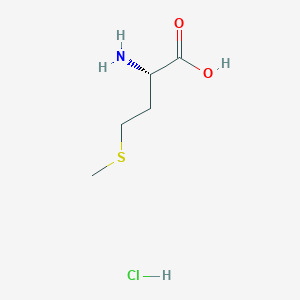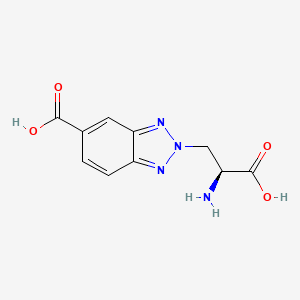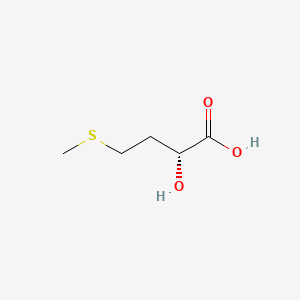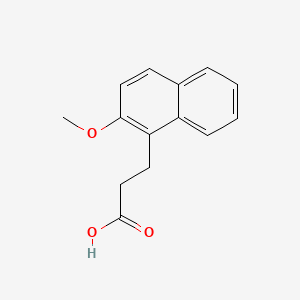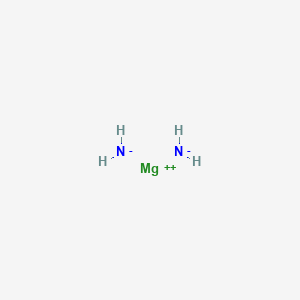
Magnesium diamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium diamide appears as a whitish to gray-colored crystalline solid. Denser than water. Contact may irritate skin, eyes and mucous membranes. Vapors may be toxic by inhalation. Used to make other chemicals.
Applications De Recherche Scientifique
1. Role in Human Health and Disease
Magnesium (Mg(2+)) is crucial for human health, involved in over 600 enzymatic reactions including energy metabolism and protein synthesis. It plays a vital role in the brain, heart, and skeletal muscles, and its supplementation can be beneficial in treating conditions like preeclampsia, migraine, depression, coronary artery disease, and asthma. Mutations in Mg(2+) transporters have been linked to various health issues, highlighting the importance of Mg(2+) in cell viability and health management (de Baaij, Hoenderop, & Bindels, 2015).
2. Orthopedic Implant Applications
Magnesium alloys have been widely researched for orthopedic applications, offering significant advantages over traditional implants like stainless steel and titanium. They have been improved for biomedical performance through alloying, processing conditions, and surface modifications. These advancements include strategies to enhance mechanical and degradation performance, making Mg alloys a promising material for orthopedic implants (Radha & Sreekanth, 2017).
3. Magnesium Status Assessment
Evaluating Mg status is important for studying diseases associated with chronic deficiency. However, there's no simple and accurate test for total body Mg status. Serum Mg measurements and loading tests are used, but they have limitations, especially in patients with kidney and intestinal dysfunctions. More research is needed for developing reliable techniques for Mg status assessment (Arnaud, 2008).
4. Magnesium in Biomedical Applications
Magnesium-based materials, like Mg(OH)2 and MgO, have unique properties leading to a range of applications in science and practical uses. They are being used as antibacterial agents, pollutant neutralizers in water, components of membranes, and flame retardants. These materials are characterized by their antibacterial properties and fire-resistant nature, making them suitable for various innovative applications (Pilarska, Klapiszewski, & Jesionowski, 2017).
5. Magnesium Diamide in Chemical Synthesis
The synthesis of magnesium diamide complexes is crucial in chemical research. These complexes are used in various studies due to their unique chemical properties and structures. The study of their synthesis and solid-state structures provides insights into their potential applications in various chemical processes (Clegg et al., 1998).
Propriétés
Numéro CAS |
7803-54-5 |
|---|---|
Formule moléculaire |
H4MgN2 |
Poids moléculaire |
56.35 g/mol |
Nom IUPAC |
magnesium;azanide |
InChI |
InChI=1S/Mg.2H2N/h;2*1H2/q+2;2*-1 |
Clé InChI |
PKMBLJNMKINMSK-UHFFFAOYSA-N |
SMILES |
[NH2-].[NH2-].[Mg+2] |
SMILES canonique |
[NH2-].[NH2-].[Mg+2] |
Autres numéros CAS |
7803-54-5 |
Description physique |
Magnesium diamide appears as a whitish to gray-colored crystalline solid. Denser than water. Contact may irritate skin, eyes and mucous membranes. Vapors may be toxic by inhalation. Used to make other chemicals. |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



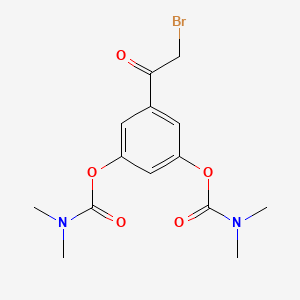
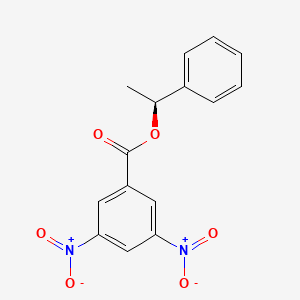
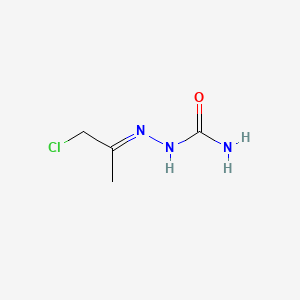
![(1E,2E)-N-[(Pentafluorophenyl)methoxy]but-2-en-1-imine](/img/structure/B1609645.png)
